molecular formula C22H14N6Na2O9S2 B1384188 Acid Blue 29 CAS No. 5850-35-1

Acid Blue 29

Cat. No. B1384188
CAS RN: 5850-35-1
M. Wt: 616.5 g/mol
InChI Key: QCWPZYSLMIXIHM-UHFFFAOYSA-L
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Description

Chemical Reactions Analysis

While specific chemical reactions involving Acid Blue 29 are not detailed in the search results, a study on the removal of Acid Blue 29 from aqueous solutions using biosorbents like pine sawdust has been reported . This suggests that Acid Blue 29 can interact with certain materials, leading to its removal from solutions.

Scientific Research Applications

  • Optical Nonlinearity Research :Acid Blue 29 has been explored for its nonlinear optical properties. Studies using Z-scan techniques have shown that Acid Blue 29 solutions exhibit significant nonlinear optical behaviors, including varying refractive indices and absorption coefficients at different concentrations (Alsous et al., 2014). Additionally, its optical limiting performance under low-power continuous wave laser irradiation has been investigated, indicating concentration-dependent optical limiting efficiency (Zidan et al., 2009).

  • Wastewater Treatment and Environmental Purification :Acid Blue 29 has been the subject of studies aimed at improving the operational parameters for its removal from wastewater. One study focused on the mineralization of Acid Blue 29 using UV-induced advanced oxidation, achieving over 95% mineralization and demonstrating the potential for generating eco-friendly effluent (Sahoo et al., 2013). Another research effort utilized solar photo-electro-Fenton processes for the removal of Acid Blue 29 from industrial textile wastewater, achieving complete mineralization and decolorization on sunny days (Salazar et al., 2019).

  • Adsorption and Removal Studies :Acid Blue 29 has been used in studies examining the adsorption capabilities of various materials. For instance, equilibrium and kinetic studies have been conducted on the sorption of Acid Blue 29 by macroporous anion exchangers, revealing high adsorption efficiency and offering insights into adsorption models (Wawrzkiewicz & Hubicki, 2010). Additionally, the use of carboxylated multiwalled carbon nanotubes and ionic liquids for the detection of Acid Blue 29 in wastewater has been explored, highlighting the potential for developing low-cost sensors for textile dye pollutants (Rezaei et al., 2017).

properties

IUPAC Name

disodium;4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(10-17(39(35,36)37)21(22(18)29)27-24-13-5-2-1-3-6-13)9-16(38(32,33)34)20(19)26-25-14-7-4-8-15(11-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWPZYSLMIXIHM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=CC=C4)[N+](=O)[O-])N)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N6Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889490
Record name Acid Blue 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20889490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Blue 29

CAS RN

5850-35-1
Record name C.I. 20460
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(3-nitrophenyl)diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid Blue 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20889490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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